![molecular formula C5H11N3S B2835988 Thiomorpholine-4-carboximidamide CAS No. 56035-34-8](/img/structure/B2835988.png)
Thiomorpholine-4-carboximidamide
Overview
Description
Thiomorpholine-4-carboximidamide is an organic chemical compound . It belongs to the family of morpholine derivatives.
Synthesis Analysis
Thiomorpholine and its analogues are synthesized by varied facile synthetic schemes resulting in substitution on multiple positions of the heterocycles . A method of synthesis involves a nucleophilic aromatic substitution reaction . Another method involves the use of Boron trifluoride etherate which mediates an intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes .Molecular Structure Analysis
The molecular structure of Thiomorpholine-4-carboximidamide has been characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis . The molecule exhibits an approximately CS-symmetric structure .Chemical Reactions Analysis
Thiomorpholine-4-carboximidamide has been used in the synthesis of 2D and 3D silver-based coordination polymers . It has also been used as a precursor for the corresponding 4-thiomorpholinoaniline .Physical And Chemical Properties Analysis
Thiomorpholine-4-carboximidamide has a molecular weight of 388.54 . It is a powder at room temperature .Scientific Research Applications
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Thiomorpholine-4-carboximidamide has been used in the design and synthesis of DPP-IV inhibitors . DPP-IV inhibitors are a new approach for the treatment of type 2 diabetes mellitus (T2DM). They work by stimulating the secretion of glucose-dependent insulin, inhibiting the production of hepatic glucose, lowering blood glucose level, and promoting the growth and differentiation of b-cells .
Thirteen thiomorpholine-bearing compounds were designed and synthesized as DPP-IV inhibitors, with natural and non-natural L-amino acids as the starting materials . Their structures were characterized by 1H NMR, 13C NMR, and HR-MS . The target compounds were screened for DPP-IV inhibition, and the preliminary structure-activity relationship (SAR) result was obtained . Particularly, compounds 4c, 4d, and 4f with good DPP-IV inhibition in vitro were further evaluated through a mouse oral glucose tolerance test (OGTT) .
The preliminary result showed the potential value for further studies on those thiomorpholine-bearing compounds as DPP-IV inhibitors .
Mechanism of Action
Mode of Action
It is suggested that it may show its action by central inhibitory action on several kinases enzymes concerned in cytokinesis & cell cycle regulation .
Biochemical Pathways
The degradation of nitrogen heterocyclic compounds like Thiomorpholine-4-carboximidamide by certain strains of bacteria such as Mycobacterium aurum MO1 involves a general pathway. The first step of the degradative pathway is cleavage of the C—N bond; this leads to the formation of an intermediary amino acid, which is followed by deamination and oxidation of this amino acid into a diacid .
Safety and Hazards
Future Directions
properties
IUPAC Name |
thiomorpholine-4-carboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSFKEBTNQAYGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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